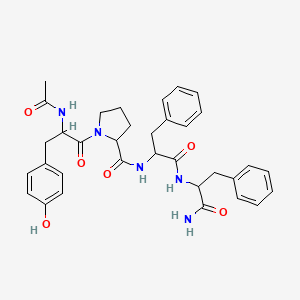

N-Acetyl-L-tyrosyl-L-prolyl-L-phenylalanyl-L-phenylalaninamide;Skinasensyl

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

L’acétyl tétrapeptide-15 est un peptide synthétique principalement utilisé dans les cosmétiques pour les peaux sensibles. Il est dérivé de l’endomorphine-2, un agoniste μ-opioïde humain doté d’effets antinociceptifs sélectifs. Ce composé est connu pour sa capacité à réduire l’hyperréactivité cutanée, atténuant ainsi la douleur inflammatoire, chronique et neuropathique .

Méthodes De Préparation

Voies synthétiques et conditions réactionnelles

L’acétyl tétrapeptide-15 est synthétisé par une série de réactions de couplage peptidique. Le processus implique généralement l’ajout séquentiel d’acides aminés à une chaîne peptidique croissante. Les conditions réactionnelles comprennent souvent l’utilisation de réactifs de couplage tels que le N,N’-diisopropylcarbodiimide (DIC) et le 1-hydroxybenzotriazole (HOBt) pour faciliter la formation de liaisons peptidiques. Le produit final est purifié à l’aide de techniques telles que la chromatographie liquide haute performance (HPLC) afin de garantir une pureté élevée .

Méthodes de production industrielle

Dans les milieux industriels, la production d’acétyl tétrapeptide-15 suit des voies synthétiques similaires, mais à plus grande échelle. Des synthétiseurs peptidiques automatisés sont souvent utilisés pour rationaliser le processus et garantir la cohérence. L’utilisation de la synthèse peptidique en phase solide (SPPS) est courante, la peptide étant assemblée sur un support de résine solide, ce qui permet une purification et une isolation faciles du produit final .

Analyse Des Réactions Chimiques

Types de réactions

L’acétyl tétrapeptide-15 subit principalement des réactions de formation de liaisons peptidiques au cours de sa synthèse. Il peut également participer à des réactions d’hydrolyse en conditions acides ou basiques, conduisant à la rupture des liaisons peptidiques.

Réactifs et conditions courants

Réactifs de couplage : N,N’-diisopropylcarbodiimide (DIC), 1-hydroxybenzotriazole (HOBt)

Solvants : Diméthylformamide (DMF), dichlorométhane (DCM)

Conditions : Température ambiante à chauffage modéré, atmosphère inerte pour empêcher l’oxydation

Principaux produits

Le principal produit de ces réactions est l’acétyl tétrapeptide-15 lui-même, avec une pureté élevée obtenue grâce à des techniques de purification telles que la HPLC .

Applications de la recherche scientifique

L’acétyl tétrapeptide-15 a une large gamme d’applications dans la recherche scientifique :

Chimie : Utilisé comme composé modèle pour étudier la synthèse et les réactions peptidiques.

Biologie : Investigé pour son rôle dans la modulation de l’excitabilité neuronale et la réduction de l’hyperréactivité cutanée.

Médecine : Exploré pour son potentiel dans le traitement des affections associées à la douleur chronique et à l’inflammation.

Industrie : Largement utilisé dans les formulations cosmétiques pour les peaux sensibles, offrant des effets apaisants et anti-inflammatoires

Applications De Recherche Scientifique

Acetyl tetrapeptide-15 has a wide range of applications in scientific research:

Chemistry: Used as a model compound for studying peptide synthesis and reactions.

Biology: Investigated for its role in modulating neuronal excitability and reducing skin hyperreactivity.

Medicine: Explored for its potential in treating conditions associated with chronic pain and inflammation.

Industry: Widely used in cosmetic formulations for sensitive skin, providing soothing and anti-inflammatory effects

Mécanisme D'action

L’acétyl tétrapeptide-15 exerce ses effets en se liant au récepteur μ-opioïde sur les terminaisons nerveuses. Cette interaction imite l’action de l’endomorphine-2, conduisant à une augmentation du seuil d’excitabilité neuronale. Le composé limite la libération de neuromédiateurs pro-inflammatoires tels que le peptide apparenté au gène de la calcitonine (CGRP) et réduit la réponse des nerfs sensoriels aux stimuli externes. Ce mécanisme contribue à réduire les sensations de douleur et d’inconfort, rendant la peau moins réactive aux divers stimuli .

Comparaison Avec Des Composés Similaires

Composés similaires

Palmitoyl tripeptide-1 : Connu pour ses propriétés anti-âge.

Palmitoyl tétrapeptide-7 : Réduit l’inflammation et favorise la cicatrisation de la peau.

Cuivre tripeptide-1 : Améliore la cicatrisation des plaies et possède des effets anti-inflammatoires.

Unicité

L’acétyl tétrapeptide-15 est unique par sa capacité à cibler spécifiquement la peau neuro-sensible. Sa capacité à se lier au récepteur μ-opioïde et à moduler l’excitabilité neuronale le distingue des autres peptides qui se concentrent principalement sur le anti-âge ou la cicatrisation des plaies .

Propriétés

IUPAC Name |

1-[2-acetamido-3-(4-hydroxyphenyl)propanoyl]-N-[1-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-1-oxo-3-phenylpropan-2-yl]pyrrolidine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H39N5O6/c1-22(40)36-29(21-25-14-16-26(41)17-15-25)34(45)39-18-8-13-30(39)33(44)38-28(20-24-11-6-3-7-12-24)32(43)37-27(31(35)42)19-23-9-4-2-5-10-23/h2-7,9-12,14-17,27-30,41H,8,13,18-21H2,1H3,(H2,35,42)(H,36,40)(H,37,43)(H,38,44) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSXFOBDOGHFWOC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CC1=CC=C(C=C1)O)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC4=CC=CC=C4)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H39N5O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

613.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Benzyl-4-[(5-benzyloxy-6-methoxy-1-indanone)-2-ylidenyl]methylpiperidine](/img/structure/B12292714.png)

![Sodium;3,4,5-trihydroxy-6-[4-hydroxy-5-(10-hydroxydecyl)-2,3-dimethoxy-6-methylphenoxy]oxane-2-carboxylate](/img/structure/B12292717.png)

![4-[3-[tert-butyl(dimethyl)silyl]oxy-10,13-dimethyl-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]pentan-1-ol](/img/structure/B12292762.png)

![3-[(Acetyloxy)methyl]-7-{[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B12292791.png)

![1-[4-(2-Aminoethylphenyl)sulfonyl]-3-(cis-3-hydroxycyclohexyl)ureaTrifluoroaceticAcidSalt](/img/structure/B12292797.png)